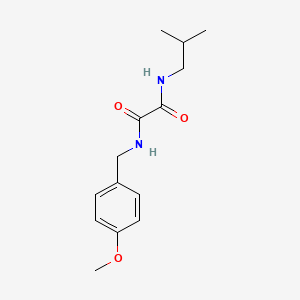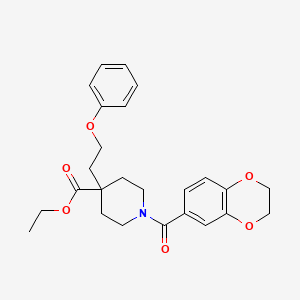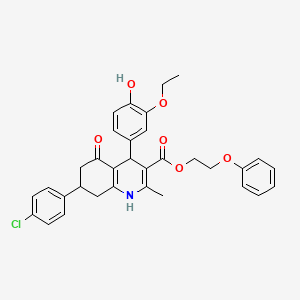
N-isobutyl-N'-(4-methoxybenzyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isobutyl-N'-(4-methoxybenzyl)ethanediamide, also known as IB-MECA, is a selective adenosine A3 receptor agonist. It was first synthesized in 1993 by scientists at the University of Virginia. Since then, IB-MECA has been extensively studied for its potential applications in various scientific fields.
Mécanisme D'action
N-isobutyl-N'-(4-methoxybenzyl)ethanediamide exerts its effects by selectively binding to and activating the adenosine A3 receptor. This receptor is expressed in various tissues throughout the body, including the immune system, brain, and cardiovascular system. Activation of the adenosine A3 receptor by this compound leads to a variety of cellular responses, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase pathway. In the immune system, this compound has been shown to modulate cytokine production and inhibit the proliferation of T cells. In the cardiovascular system, this compound has been shown to have vasodilatory effects and may be useful in the treatment of hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-isobutyl-N'-(4-methoxybenzyl)ethanediamide in lab experiments is its selectivity for the adenosine A3 receptor. This allows researchers to study the specific effects of A3 receptor activation without interference from other adenosine receptors. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several potential future directions for research on N-isobutyl-N'-(4-methoxybenzyl)ethanediamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and selectivity for the adenosine A3 receptor. Another area of interest is the investigation of this compound's potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms underlying this compound's effects on various cellular pathways.
Méthodes De Synthèse
The synthesis of N-isobutyl-N'-(4-methoxybenzyl)ethanediamide involves several steps, including the reaction of 4-methoxybenzylamine with ethyl 2-bromoacetate, followed by the reaction of the resulting ethyl 2-(4-methoxybenzylamino)acetate with isobutylamine. The final product, this compound, is obtained through the hydrolysis of ethyl 2-(N-isobutyl-N'-(4-methoxybenzyl)ethanediamido)acetate.
Applications De Recherche Scientifique
N-isobutyl-N'-(4-methoxybenzyl)ethanediamide has been used in various scientific research studies, including cancer research, immunology, and neuroscience. In cancer research, this compound has been shown to inhibit tumor growth and metastasis by inducing apoptosis in cancer cells. In immunology, this compound has been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)8-15-13(17)14(18)16-9-11-4-6-12(19-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQDUOHJBWJNDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{2-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5034049.png)
![1-(2-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5034058.png)
![N-[2-(aminocarbonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B5034068.png)

![7-amino-5-(2,3-dichlorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5034079.png)
![2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5034084.png)
![N-(2,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5034099.png)
![3-[1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5034100.png)
![3-ethoxy-6-{[2-(ethylthio)-6-methyl-4-pyrimidinyl]thio}pyridazine](/img/structure/B5034103.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5034117.png)
![N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B5034127.png)

![3-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5034145.png)
